molecular formula C8H8FNO2 B119277 (2S)-2-amino-2-(3-fluorophenyl)acetic acid CAS No. 154006-66-3

(2S)-2-amino-2-(3-fluorophenyl)acetic acid

Cat. No.: B119277
CAS No.: 154006-66-3
M. Wt: 169.15 g/mol
InChI Key: LVYBCZIDQKJNFP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For example, the asymmetric hydrogenation of 3-fluorophenylacetonitrile using a chiral rhodium catalyst can yield the desired product. Another method involves the use of chiral auxiliaries in the alkylation of 3-fluorophenylacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

(2S)-2-amino-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a chiral intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the fluorine and amino substituents.

    3-fluorophenylacetic acid: Lacks the amino group.

    2-amino-2-phenylacetic acid: Lacks the fluorine substituent.

Uniqueness

(2S)-2-amino-2-(3-fluorophenyl)acetic acid is unique due to the presence of both the fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amino group can increase its solubility and reactivity in biochemical processes.

Properties

IUPAC Name

(2S)-2-amino-2-(3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBCZIDQKJNFP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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